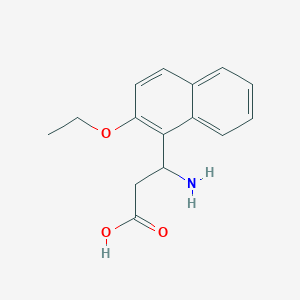
2-Bromo-8-methoxy-4-methylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-8-methoxy-4-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methoxy-4-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-3-methoxybenzoic acid and acetic anhydride.
Cyclization: The key step involves the cyclization of the starting material to form the quinazoline ring. This is achieved by heating the 2-amino-5-bromo-3-methoxybenzoic acid with acetic anhydride under reflux conditions.
Methylation: The final step involves the methylation of the quinazoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Bromo-8-methoxy-4-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 2-amino-8-methoxy-4-methylquinazoline or 2-thio-8-methoxy-4-methylquinazoline can be obtained.
Oxidation Products: Quinazoline N-oxides are the major products of oxidation reactions.
Reduction Products: Dihydroquinazolines are formed as a result of reduction reactions.
科学研究应用
2-Bromo-8-methoxy-4-methylquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Biology: The compound is used as a probe to study cellular processes and signal transduction pathways.
作用机制
The mechanism of action of 2-Bromo-8-methoxy-4-methylquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylquinazoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
8-Methoxy-4-methylquinazoline: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
2-Bromo-8-methoxyquinazoline: Lacks the methyl group, which may alter its electronic properties and biological activity.
Uniqueness
2-Bromo-8-methoxy-4-methylquinazoline is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
2-bromo-8-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C10H9BrN2O/c1-6-7-4-3-5-8(14-2)9(7)13-10(11)12-6/h3-5H,1-2H3 |
InChI 键 |
DMUSGVVVFDSXNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=C(C2=NC(=N1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)
![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)



![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)
![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)

